![molecular formula C9H8O2 B167492 BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID CAS No. 1708-58-3](/img/structure/B167492.png)
BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BICYCLO[420]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID is an organic compound with a unique bicyclic structure This compound is part of the bicyclo[420]octa-triene family, which is known for its strained ring system and interesting chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method is the cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require the use of a catalyst, such as a rhodium complex, and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism by which bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. Additionally, the strained ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Similar bicyclic structure but lacks the carboxylic acid group.
Benzocyclobutene: Another bicyclic compound with a different ring system and reactivity.
Bicyclo[4.2.0]octa-2,4,7-triene: A structural isomer with different positions of double bonds.
Uniqueness
BICYCLO[42The strained ring system also contributes to its distinct chemical behavior, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
1708-58-3 |
|---|---|
Formule moléculaire |
C9H8O2 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid |
InChI |
InChI=1S/C9H8O2/c10-9(11)8-3-1-2-6-4-5-7(6)8/h1-3H,4-5H2,(H,10,11) |
Clé InChI |
UIGHTYFBHFXDLP-UHFFFAOYSA-N |
SMILES |
C1CC2=C1C=CC=C2C(=O)O |
SMILES canonique |
C1CC2=C1C=CC=C2C(=O)O |
Synonymes |
Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid (7CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


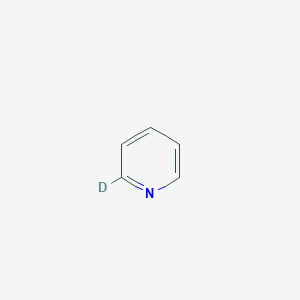
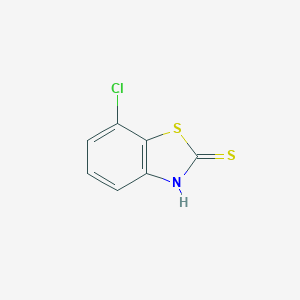
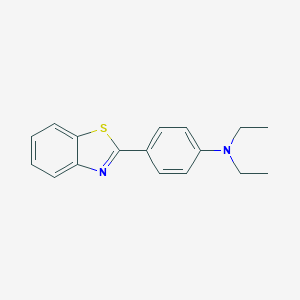
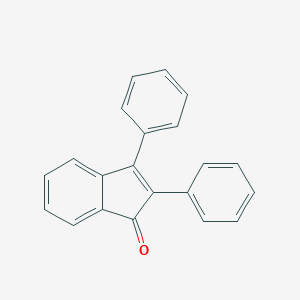

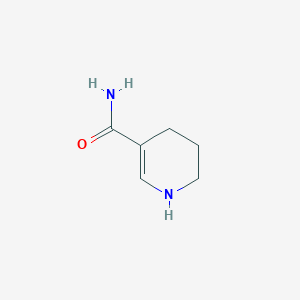
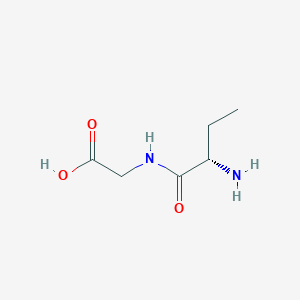
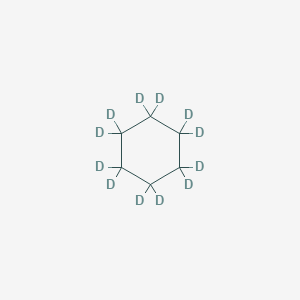
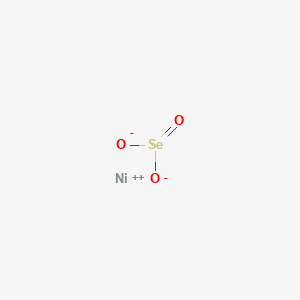
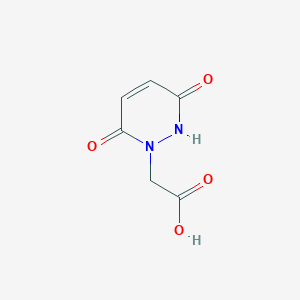
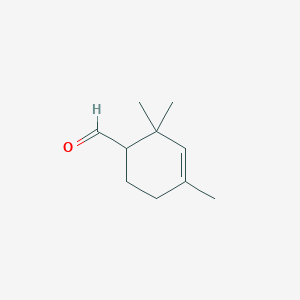
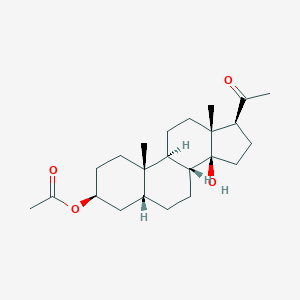
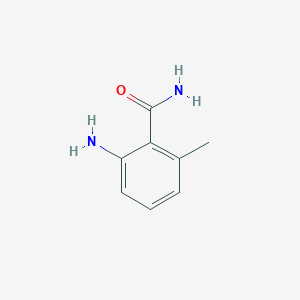
![[2.2]Paracyclophane](/img/structure/B167438.png)
